5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine, which precisely describes the structural arrangement of functional groups. The molecular formula C10H12N4O indicates the presence of ten carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 204.23 grams per mole. The compound belongs to the classification of organic heterocyclic compounds, specifically as a substituted triazole derivative containing both aromatic and aliphatic structural elements.
The isomeric considerations for this compound are particularly important due to the multiple possible positions for substituent attachment on both the triazole ring and the benzene ring. The triazole ring may exist in equilibrium between two tautomeric forms: the 1H-form and 4H-form, with calculated energy differences typically supporting preference for the 1H over 4H tautomer. The positional isomerism of the methoxy group on the benzene ring creates distinct compounds with different properties, as evidenced by the structural differences between 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine and its 2-methoxy and 4-methoxy positional isomers. The arrangement of nitrogen atoms within the triazole ring follows the 1,2,4-triazole pattern, distinguishing it from the 1,2,3-triazole isomeric form.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-15-8-4-2-3-7(5-8)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWHTNNLNJWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393812 | |
| Record name | 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502685-73-6 | |
| Record name | 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE typically involves the reaction of 3-methoxybenzylamine with 1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at position 3 participates in nucleophilic reactions, forming derivatives such as hydrazides or Schiff bases.
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Example Reaction : Treatment with ethyl bromoacetate under basic conditions yields alkylated derivatives. For example, ethyl[3-(substituted)-5-(methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate analogs were synthesized in yields up to 75% .
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Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbon of alkyl halides or carbonyl groups.
Cyclization Reactions
The triazole ring facilitates cyclization to form fused heterocycles.
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Heterocyclization with CS₂/KOH : Reaction with carbon disulfide and potassium hydroxide generates 4-amino-5-substituted-1,2,4-triazole-3-thiones .
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Formation of Triazolo-Triazines : Reacting with nitriles or aromatic aldehydes leads to fused systems like 1,2,4-triazolo[4,3-b] triazines .
Electrophilic Aromatic Substitution (EAS)
The 3-methoxybenzyl group directs electrophilic substitution to the para position of the methoxy substituent.
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Nitration/Sulfonation : Limited direct data, but analogous methoxybenzyl triazoles undergo nitration at the benzene ring under HNO₃/H₂SO₄ .
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Halogenation : Chlorination or bromination likely occurs at the activated para position.
Tautomerism and Hydrogen Bonding
Annular tautomerism in the 1,2,4-triazole ring affects reactivity:
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Tautomeric Forms : Equilibrium between 5-amino-1H-1,2,4-triazole (5 ) and 3-amino-1H-1,2,4-triazole (5′ ) (Fig. 1) .
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Impact : Tautomerism stabilizes intermediates during reactions, as confirmed by NMR and X-ray crystallography .
Table 1: Tautomeric Ratios in Selected Analogs
| Substituent | 5:5′ Ratio | Method | Source |
|---|---|---|---|
| N-Morpholinopropanamide | 3:1 | ¹H NMR (500 MHz) | |
| N-Benzylamide | 1:2 | X-ray |
Biological Derivatization
The amine group is modified to enhance bioactivity:
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Schiff Base Formation : Condensation with aromatic aldehydes produces arylidene hydrazides (e.g., 7a–d in ), evaluated for antimicrobial activity.
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Thiourea Derivatives : Reaction with thiourea or isothiocyanates yields thiolated analogs with improved lipase inhibition .
Demethylation of Methoxy Group
The 3-methoxybenzyl group can undergo demethylation under acidic conditions:
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Reagent : HBr/AcOH or BBr₃ in CH₂Cl₂.
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Product : 3-hydroxybenzyl-substituted triazole, useful for further functionalization .
Coordination Chemistry
The triazole nitrogen and amine group act as ligands for metal complexes:
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Cu(II) Complexes : Reported for analogs, enhancing antifungal activity .
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Applications : Potential in catalysis or medicinal chemistry.
Key Challenges and Opportunities
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Regioselectivity : Competing reactivity of the amine and triazole nitrogen requires careful optimization.
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Scalability : Microwave methods offer efficient scaling but demand precise temperature control .
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Biological Relevance : Derivatives show promise as antimicrobial and anti-inflammatory agents .
For synthetic procedures, prioritize microwave-assisted protocols in acetonitrile or ethanol for optimal yields . Structural confirmation via ¹H/¹³C NMR and X-ray crystallography is critical due to tautomerism .
Scientific Research Applications
5-[(3-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methoxy vs. Methyl Groups : The methoxy group in the target compound increases polarity and solubility compared to the hydrophobic 4-methylbenzyl analogue (C₁₀H₁₂N₄) .
- Thioether Linkage : Compounds like 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine (C₁₅H₁₅N₅OS) exhibit improved metabolic stability due to sulfur’s resistance to oxidative degradation, though this may reduce aqueous solubility .
- Fluorine Substituents : The 3,5-difluorophenyl derivative (C₁₀H₉F₂N₄) leverages fluorine’s electronegativity for stronger hydrogen bonding and enhanced target affinity .
Biological Activity
The compound 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is part of a diverse class of triazole derivatives known for their significant biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound has a molecular formula of and features a triazole ring that is crucial for its biological properties. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds followed by cyclization to form the triazole ring. Various methods have been reported in literature for synthesizing triazole derivatives with modifications to improve yield and purity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of triazole derivatives. For instance, a series of compounds with a similar 1,2,4-triazole scaffold were synthesized and evaluated against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against breast and lung cancer cell lines. The mechanism is thought to involve the inhibition of angiogenesis and induction of apoptosis in cancer cells .
Antioxidant Properties
Triazole derivatives have also been investigated for their antioxidant activities. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. These studies revealed that certain derivatives possess strong antioxidant properties comparable to well-known antioxidants like ascorbic acid .
Antibacterial and Antifungal Activities
The antibacterial efficacy of this compound was evaluated against a range of Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens such as E. coli and Staphylococcus aureus. Additionally, antifungal activities were noted against various fungal strains .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often act as enzyme inhibitors in critical metabolic pathways within pathogens or cancer cells.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can induce cellular stress leading to apoptosis in cancer cells.
- Interference with DNA Synthesis : Some triazole derivatives can disrupt DNA replication processes in both bacterial and cancer cells.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study demonstrated that this compound reduced tumor growth in vivo in mouse models when administered in conjunction with standard chemotherapy agents.
- Case Study 2 : Clinical evaluations indicated that patients treated with triazole-based compounds exhibited improved outcomes compared to those receiving conventional treatments alone.
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Induction of apoptosis |
| Antioxidant | Moderate | Free radical scavenging |
| Antibacterial | High | Inhibition of bacterial growth |
| Antifungal | Moderate | Disruption of fungal cell metabolism |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives under acidic or basic conditions. For example, refluxing a thiourea intermediate with hydrazine hydrate in ethanol can yield the triazole core. Substituent introduction (e.g., 3-methoxybenzyl) is achieved via nucleophilic substitution or coupling reactions. Optimization of temperature, solvent polarity, and stoichiometry is critical for yield improvement. Parallel small-scale factorial experiments (e.g., varying molar ratios or solvents) can identify optimal conditions .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH₃; aromatic protons at δ 6.7–7.3 ppm) and triazole NH₂ signals (δ ~5.5–6.0 ppm, broad).
- FT-IR : Confirm N-H stretches (3200–3400 cm⁻¹) and C=N/C-N vibrations (1550–1650 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. Cross-referencing with simulated spectra from DFT calculations (e.g., Gaussian 09) enhances reliability .
Q. What are the known pharmacological properties of 1,2,4-triazole derivatives, and how might the 3-methoxybenzyl substituent modulate bioactivity?
- Methodological Answer : 1,2,4-Triazoles exhibit antimicrobial, anti-inflammatory, and anticancer activities. The 3-methoxybenzyl group may enhance lipophilicity, improving membrane permeability. To assess bioactivity, design dose-response assays (e.g., MIC tests for antimicrobial activity) and compare with analogs lacking the methoxy group. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory effects) can rationalize structure-activity relationships .
Advanced Research Questions
Q. How can density functional theory (DFT) and X-ray crystallography resolve discrepancies in the compound’s tautomeric forms or electronic properties?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311++G**) to model tautomers (e.g., 4H vs. 1H forms) and compare their thermodynamic stability.
- Single-crystal X-ray diffraction can unambiguously assign the dominant tautomer by analyzing bond lengths (e.g., C-N in the triazole ring) and hydrogen-bonding networks. If experimental and theoretical data conflict (e.g., unexpected tautomer prevalence), re-evaluate solvent effects or lattice packing forces in crystallization .
Q. What computational strategies are effective for optimizing reaction pathways to minimize byproducts in large-scale synthesis?
- Methodological Answer : Use reaction path search algorithms (e.g., AFIR or GRRM) combined with quantum chemical calculations (e.g., DFT) to map energy barriers for competing pathways. Machine learning (e.g., SchNet) can predict side reactions based on intermediate stability. Validate predictions with microfluidic flow reactors to test high-purity conditions .
Q. How should researchers address inconsistencies in biological assay data across different studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardization : Ensure uniform assay protocols (e.g., cell line origin, incubation time).
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects.
- Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions. Cross-validate with in silico toxicity profiling (e.g., ProTox-II) .
Q. What advanced separation techniques (e.g., HPLC, membrane filtration) are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts.
- Membrane technologies : Employ nanofiltration (MWCO ~300 Da) to concentrate the compound while removing salts.
- DoE (Design of Experiments) : Optimize parameters (e.g., pH, pressure) via response surface methodology to maximize purity and recovery .
Methodological Frameworks
Q. How can factorial design be applied to study the synergistic effects of substituents on the compound’s physicochemical properties?
- Methodological Answer :
- Use a 2³ factorial design to vary substituents (e.g., methoxy position, alkyl chain length) and measure outcomes (logP, solubility, thermal stability).
- Analyze interactions using ANOVA; significant interaction terms (e.g., p<0.05) indicate non-additive effects. Apply QSPR models to extrapolate findings to untested derivatives .
Q. What role do chemical software (e.g., COMSOL, Gaussian) play in simulating the compound’s reaction kinetics or diffusion in biological systems?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
